Introduction: Elucidating the Structure of a Key Synthetic Building Block

Introduction: Elucidating the Structure of a Key Synthetic Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-2,3-difluoroaniline

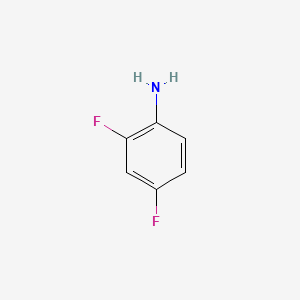

4-Ethoxy-2,3-difluoroaniline is a substituted aromatic amine that holds potential as a versatile building block in the synthesis of novel pharmaceutical agents and advanced materials. Its unique substitution pattern—an electron-donating ethoxy group, an amino group, and two electron-withdrawing fluorine atoms on the benzene ring—creates a molecule with distinct electronic and steric properties. Accurate and unambiguous structural confirmation is paramount for any downstream application, from reaction optimization to biological screening.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Ethoxy-2,3-difluoroaniline, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As no complete, formally published dataset currently exists for this specific molecule[1], this document serves as an expert-level predictive analysis grounded in fundamental spectroscopic principles and data from structurally analogous compounds. We will not only present the expected data but also delve into the causal relationships between the molecular structure and the resulting spectral features, providing researchers with the tools to confidently identify and characterize this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-Ethoxy-2,3-difluoroaniline, both ¹H and ¹³C NMR will provide a wealth of information, with the fluorine atoms introducing characteristic coupling patterns that are key to structural confirmation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the ethoxy group and the aromatic protons. The chemical shifts are influenced by the interplay of electron-donating and withdrawing effects of the substituents.

-

Ethoxy Group (-OCH₂CH₃): This group will present as two distinct multiplets.

-

The methyl protons (-CH₃) are expected to appear as a triplet around δ 1.4 ppm . The triplet multiplicity arises from spin-spin coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

-

The methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen atom and are expected to appear as a quartet around δ 4.0 ppm . The quartet pattern is due to coupling with the three methyl protons (n+1 rule, 3+1=4)[2].

-

-

Amino Group (-NH₂): The two protons of the primary amine will likely appear as a broad singlet in the region of δ 3.5-4.5 ppm [3]. The chemical shift of N-H protons can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena[4][5].

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-5: This proton is ortho to the amino group and meta to the ethoxy group. It is expected to appear in the range of δ 6.6-6.8 ppm . It will be split by H-6 and the fluorine at C-3.

-

H-6: This proton is meta to the amino group and ortho to the ethoxy group. It is expected to be slightly downfield from H-5, likely in the δ 6.8-7.0 ppm range. It will be split by H-5 and the fluorine at C-2.

-

Predicted ¹³C NMR Spectrum: The Impact of Fluorine

The ¹³C NMR spectrum is particularly informative due to the presence of fluorine, which causes large and characteristic C-F coupling constants.

-

Ethoxy Group Carbons:

-

The methyl carbon (-CH₃) should appear around δ 15 ppm .

-

The methylene carbon (-OCH₂-) will be further downfield due to the oxygen's electronegativity, around δ 64 ppm [6].

-

-

Aromatic Carbons: The chemical shifts and splitting patterns are highly diagnostic.

-

C-1 (C-NH₂): Expected around δ 135-140 ppm . Its signal will be split by the fluorine at C-2.

-

C-2 (C-F): This carbon will show a very large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet in the δ 145-150 ppm region.

-

C-3 (C-F): This carbon will also exhibit a large ¹JCF coupling, appearing as a doublet in a similar region (δ 140-145 ppm ). The signals for C-2 and C-3 will also show smaller couplings to the other fluorine and adjacent carbons.

-

C-4 (C-OEt): Expected around δ 150-155 ppm , showing coupling to the fluorine at C-3.

-

C-5 & C-6: These carbons will appear in the typical aromatic region (δ 115-125 ppm ) and will show smaller C-F couplings.

-

Data Summary: Predicted NMR Assignments

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

| -OCH₂CH₃ | δ 1.4 ppm (triplet, 3H, J ≈ 7.0 Hz) | δ 15 ppm |

| -OCH₂ CH₃ | δ 4.0 ppm (quartet, 2H, J ≈ 7.0 Hz) | δ 64 ppm |

| -NH₂ | δ 3.5-4.5 ppm (broad singlet, 2H) | - |

| Ar-H5 | δ 6.6-6.8 ppm (multiplet, 1H) | δ 115-120 ppm (doublet of doublets) |

| Ar-H6 | δ 6.8-7.0 ppm (multiplet, 1H) | δ 120-125 ppm (doublet of doublets) |

| Ar-C1 | - | δ 135-140 ppm (doublet) |

| Ar-C2 | - | δ 145-150 ppm (doublet, ¹JCF ≈ 245 Hz) |

| Ar-C3 | - | δ 140-145 ppm (doublet, ¹JCF ≈ 245 Hz) |

| Ar-C4 | - | δ 150-155 ppm (doublet) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-Ethoxy-2,3-difluoroaniline sample. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm)[7].

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine the relative proton ratios. Calibrate the spectra using the TMS signal at 0.00 ppm.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

Predicted Mass Spectrum Analysis (Electron Ionization)

-

Molecular Ion (M⁺•): The molecular formula for 4-Ethoxy-2,3-difluoroaniline is C₈H₉F₂NO. The calculated monoisotopic mass is 173.0652 g/mol .[8]

-

Nitrogen Rule: The molecule contains one nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][9] The observation of a molecular ion peak at m/z = 173 would be strong evidence for the proposed structure. This peak is expected to be reasonably intense for an aromatic compound.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage (Loss of Methyl): Loss of a methyl radical (•CH₃) from the ethoxy group to form a resonance-stabilized oxonium ion at m/z = 158 . This is a common fragmentation for ethers.

-

Loss of Ethene: A more dominant fragmentation pathway for ethoxy benzenes is the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a prominent peak at m/z = 145 . This fragment corresponds to the molecular ion of 2,3-difluoro-4-hydroxyaniline.

-

Loss of HCN: A characteristic fragmentation of the aniline core involves the expulsion of hydrogen cyanide (HCN), which could lead to a fragment ion from the molecular ion at m/z = 146 .[10][11]

-

Data Summary: Predicted Mass Fragments

| m/z | Proposed Identity | Comment |

| 173 | [C₈H₉F₂NO]⁺• (Molecular Ion) | Odd mass confirms the Nitrogen Rule. |

| 158 | [M - CH₃]⁺ | Result of alpha-cleavage. |

| 145 | [M - C₂H₄]⁺• | Common and often strong peak for ethoxy aromatics. |

| 146 | [M - HCN]⁺• | Characteristic fragmentation of anilines. |

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample in the gas phase using a standard electron ionization (EI) source, typically with an electron energy of 70 eV.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation pathways, confirming the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-Ethoxy-2,3-difluoroaniline. The combination of ¹H and ¹³C NMR spectroscopy, with its characteristic C-F couplings, establishes the carbon-hydrogen framework and the precise location of the substituents. FT-IR spectroscopy confirms the presence of the key amine, ether, and fluoroaromatic functional groups. Finally, mass spectrometry validates the molecular weight via the molecular ion and provides further structural corroboration through predictable fragmentation patterns. By leveraging these orthogonal analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate, paving the way for its successful application in synthesis and discovery.

References

- Hu, Y., Yuan, H., & Wang, L. (2001).

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- University of Calgary. (n.d.). IR: amines.

- Sharma, V., et al. (n.d.).

- Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075.

- Fu, H., et al. (2020). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy.

- Doc Brown's Chemistry. (n.d.).

- American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.

- ChemicalBook. (n.d.). Ethoxyethyne(927-80-0) 1H NMR spectrum.

- Transtutors. (2021). Study the NMR spectrum of ethoxyethane, diethyl ether (C4H10O).

- ResearchGate. (n.d.).

- Supporting Information. (n.d.).

- Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Structure of the amine group in m-fluoroaniline by microwave spectroscopy.

- YouTube. (2021). mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile.

- YouTube. (2023).

- BenchChem. (2025). Application Notes and Protocols for the NMR Analysis of 4-Ethoxyphenol.

- PubChemLite. (n.d.). 4-ethoxy-2,3-difluoroaniline (C8H9F2NO).

- BLD Pharm. (n.d.). 189751-13-1|4-Ethoxy-2,3-difluoroaniline.

- PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline.

- ResearchGate. (2018). Spectroscopic and Chemical Properties of the Amine.

- Jackowski, K., et al. (n.d.).

- ResearchGate. (2025). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group.

- Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines.

- PubChemLite. (n.d.). 4-ethoxy-2-fluoroaniline (C8H10FNO).

- Reich, H. J. (n.d.). Tables For Organic Structure Analysis.

- PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa)

- Sigma-Aldrich. (n.d.). 3,4-Difluoroaniline 99.

- YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- PubChem. (n.d.). 2,4-Difluoroaniline.

Sources

- 1. PubChemLite - 4-ethoxy-2,3-difluoroaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (Solved) - 1. Study the NMR spectrum of ethoxyethane, diethyl ether (C4H10O)... (1 Answer) | Transtutors [transtutors.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

(Image Source: PubChem CID 22450978)

(Image Source: PubChem CID 22450978) [

[ [

[ [

[